molecular formula C7H10ClNO2 B14400383 5-Chloro-3-methylpent-1-yn-3-yl carbamate CAS No. 89850-56-6

5-Chloro-3-methylpent-1-yn-3-yl carbamate

Cat. No.: B14400383
CAS No.: 89850-56-6
M. Wt: 175.61 g/mol
InChI Key: MGWJFXZAJONDBF-UHFFFAOYSA-N
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Description

5-Chloro-3-methylpent-1-yn-3-yl carbamate is a chemical compound with the molecular formula C7H10ClNO2 . It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its unique structure, which includes a chlorine atom, a triple bond, and a carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methylpent-1-yn-3-yl carbamate typically involves the reaction of 5-chloro-3-methylpent-1-yne with a carbamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The purity of the final product is often enhanced through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methylpent-1-yn-3-yl carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-3-methylpent-1-yn-3-yl carbamate has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-3-methylpent-1-yn-3-yl carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. The chlorine atom and triple bond contribute to the compound’s reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-methylpent-1-yn-3-yl carbamate is unique due to its combination of a chlorine atom, a triple bond, and a carbamate group. This structure imparts specific reactivity and potential biological activity that distinguishes it from other carbamates .

Properties

CAS No.

89850-56-6

Molecular Formula

C7H10ClNO2

Molecular Weight

175.61 g/mol

IUPAC Name

(5-chloro-3-methylpent-1-yn-3-yl) carbamate

InChI

InChI=1S/C7H10ClNO2/c1-3-7(2,4-5-8)11-6(9)10/h1H,4-5H2,2H3,(H2,9,10)

InChI Key

MGWJFXZAJONDBF-UHFFFAOYSA-N

Canonical SMILES

CC(CCCl)(C#C)OC(=O)N

Origin of Product

United States

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